molecular formula C24H29N3S B14235701 N-(Cyclohexylmethyl)-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine CAS No. 365429-26-1

N-(Cyclohexylmethyl)-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine

Cat. No.: B14235701
CAS No.: 365429-26-1
M. Wt: 391.6 g/mol
InChI Key: XQUAXYVAQMKPEZ-UHFFFAOYSA-N
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Description

N-(Cyclohexylmethyl)-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclohexylmethyl)-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the pyridylamine moiety. The cyclohexylmethyl group is then attached via a nucleophilic substitution reaction. Reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, with catalysts like palladium or copper to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclohexylmethyl)-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium, copper

    Solvents: Dichloromethane, toluene, ethanol

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-(Cyclohexylmethyl)-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: The compound’s unique structural properties make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(Cyclohexylmethyl)-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • **N-(Cyclohexylmethyl)-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine
  • **this compound derivatives

Uniqueness

Compared to similar compounds, this compound stands out due to its specific substitution pattern and the presence of both a thiazole ring and a pyridylamine core. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.

Properties

CAS No.

365429-26-1

Molecular Formula

C24H29N3S

Molecular Weight

391.6 g/mol

IUPAC Name

N-(cyclohexylmethyl)-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine

InChI

InChI=1S/C24H29N3S/c1-3-22-27-23(19-11-7-8-17(2)14-19)24(28-22)20-12-13-25-21(15-20)26-16-18-9-5-4-6-10-18/h7-8,11-15,18H,3-6,9-10,16H2,1-2H3,(H,25,26)

InChI Key

XQUAXYVAQMKPEZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(S1)C2=CC(=NC=C2)NCC3CCCCC3)C4=CC=CC(=C4)C

Origin of Product

United States

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